2,3-Dichloro-2,3-dihydro-7-nitrobenzofuran
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Overview
Description
2,3-Dichloro-2,3-dihydro-7-nitrobenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-2,3-dihydro-7-nitrobenzofuran typically involves the nitration of benzofuran derivatives. One common method includes the treatment of 2,3-dihydrobenzofuran with nitrating agents such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-2,3-dihydro-7-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can achieve the reduction of the nitro group.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace the chlorine atoms under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized benzofuran derivatives.
Reduction: Amino derivatives of benzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-2,3-dihydro-7-nitrobenzofuran has several scientific research applications:
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research into its derivatives explores potential therapeutic applications, such as anti-inflammatory and neuroprotective agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-2,3-dihydro-7-nitrobenzofuran and its derivatives involves interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chlorine atoms and benzofuran core contribute to the compound’s ability to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to therapeutic or toxic effects.
Comparison with Similar Compounds
- 2,3-Dichloro-6-nitrobenzonitrile
- 2,4-Dichloro-3,5-dinitrobenzoic acid
- 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Comparison: 2,3-Dichloro-2,3-dihydro-7-nitrobenzofuran is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
412349-11-2 |
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Molecular Formula |
C8H5Cl2NO3 |
Molecular Weight |
234.03 g/mol |
IUPAC Name |
2,3-dichloro-7-nitro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H5Cl2NO3/c9-6-4-2-1-3-5(11(12)13)7(4)14-8(6)10/h1-3,6,8H |
InChI Key |
YKMBECODSZDMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(C2Cl)Cl |
Origin of Product |
United States |
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